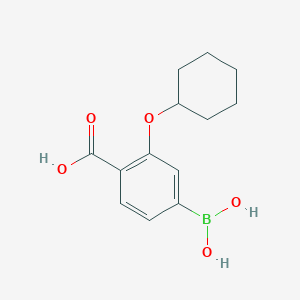

4-Borono-2-(cyclohexyloxy)benzoic acid

Description

Evolution and Significance of Boronic Acid Chemistry in Organic Synthesis

The field of organic chemistry has been significantly advanced by the unique properties and reactivity of boronic acids. These organoboron compounds, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), were first synthesized by Edward Frankland in 1860. wikipedia.org However, their extensive application in synthetic chemistry is a more recent development, largely due to their stability, low toxicity, and compatibility with a wide array of functional groups. nih.govresearchgate.net Boronic acids are considered "green" compounds because they degrade to boric acid, which can be eliminated by the body. nih.gov

A pivotal moment in the rise of boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction. boronmolecular.com This palladium-catalyzed reaction, which forms a carbon-carbon bond between a boronic acid and an organohalide, has become an indispensable tool for synthesizing complex molecules, including pharmaceuticals and agrochemicals. researchgate.netboronmolecular.com Beyond the Suzuki coupling, boronic acids participate in other significant transformations such as the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling. molecularcloud.org Their ability to act as Lewis acids and form reversible covalent complexes with molecules like sugars, amino acids, and hydroxamic acids has also led to their use in the development of sensors and molecular recognition systems. wikipedia.orgboronmolecular.com

Benzoic Acid Derivatives as Privileged Scaffolds in Synthetic Chemistry

Benzoic acid and its derivatives represent a class of "privileged structures" in medicinal chemistry and materials science. researchgate.netnih.gov A privileged scaffold is a molecular framework that is able to interact with multiple biological targets, making it a valuable starting point for the development of new bioactive compounds. researchgate.net The benzoic acid moiety, an aromatic carboxylic acid first identified in the 16th century, is found in numerous naturally occurring compounds with significant biological activities, such as vanillin, gallic acid, and syringic acid. researchgate.netpreprints.org

In synthetic chemistry, the benzoic acid scaffold is utilized as a fundamental building block for a diverse range of molecules. researchgate.netpreprints.org Its structural and electronic properties can be readily modified, allowing chemists to fine-tune the biological activity of the resulting derivatives. This versatility has led to the incorporation of the benzoic acid scaffold into a variety of drugs, including the diuretic furosemide, the local anesthetic tetracaine, and the anticancer agent bexarotene. researchgate.netpreprints.orgnih.gov Ongoing research continues to explore new synthetic derivatives of benzoic acid for potential therapeutic applications, particularly in the treatment of cancer. researchgate.netnih.gov

Structural Context and Research Niche of 4-Borono-2-(cyclohexyloxy)benzoic acid within Boron and Carboxylic Acid Chemistry

4-Borono-2-(cyclohexyloxy)benzoic acid is a bifunctional molecule that incorporates both a boronic acid and a benzoic acid moiety. Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group (-COOH), a boronic acid group (-B(OH)₂), and a cyclohexyloxy group (-O-C₆H₁₁). The specific placement of these functional groups—the boronic acid at position 4 and the cyclohexyloxy group at position 2 relative to the carboxylic acid—defines its unique chemical properties and reactivity.

The presence of the boronic acid group makes this compound a valuable intermediate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of new carbon-carbon bonds. chemenu.com The carboxylic acid group provides a handle for further functionalization, such as amide bond formation. The cyclohexyloxy group, a bulky and lipophilic substituent, can influence the molecule's solubility, steric hindrance, and binding interactions with biological targets.

The research niche for 4-Borono-2-(cyclohexyloxy)benzoic acid lies primarily in its use as a building block in organic synthesis. chemenu.combldpharm.com It is a commercially available reagent intended for research and development purposes, often used in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs). chemenu.comhairuichem.com Its utility is highlighted by its classification under categories such as organoboron reagents, carboxylic acids, benzene compounds, and ethers. bldpharm.com The synthesis of related compounds, such as 4-borono-2-[18F]fluoro-l-phenylalanine ([18F]FBPA), underscores the importance of substituted boronic acid-containing aromatic compounds in specialized fields like medical imaging. nih.gov

Properties

CAS No. |

1045780-95-7 |

|---|---|

Molecular Formula |

C13H17BO5 |

Molecular Weight |

264.08 g/mol |

IUPAC Name |

4-borono-2-cyclohexyloxybenzoic acid |

InChI |

InChI=1S/C13H17BO5/c15-13(16)11-7-6-9(14(17)18)8-12(11)19-10-4-2-1-3-5-10/h6-8,10,17-18H,1-5H2,(H,15,16) |

InChI Key |

WNMWAZOKBFAFSQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)OC2CCCCC2)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Borono 2 Cyclohexyloxy Benzoic Acid

Synthesis of the 2-(Cyclohexyloxy)benzoic Acid Scaffold

A logical precursor to the final target is the 2-(cyclohexyloxy)benzoic acid scaffold, which already contains two of the three required substituents. Its synthesis involves the formation of both an ether linkage and a carboxylic acid group on the benzene (B151609) ring.

Approaches for Introducing the Cyclohexyloxy Moiety

The cyclohexyloxy group is typically introduced via a nucleophilic substitution reaction, with the Williamson ether synthesis being the most prominent method. masterorganicchemistry.comkhanacademy.orgchem-station.com This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide (or phenoxide), which then displaces a halide or other suitable leaving group from the electrophile. masterorganicchemistry.com

For the synthesis of the 2-(cyclohexyloxy)benzoic acid scaffold, a common starting material would be a 2-hydroxybenzoic acid derivative (a salicylic (B10762653) acid derivative). The phenolic hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide. This phenoxide then acts as a nucleophile, attacking a cyclohexyl electrophile such as cyclohexyl bromide or cyclohexyl tosylate, in an Sₙ2 reaction to form the ether bond. masterorganicchemistry.comyoutube.com It is often advantageous to use the ester of the 2-hydroxybenzoic acid (e.g., the methyl ester) to prevent the acidic carboxylic proton from interfering with the base. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. rsc.org

Construction of the Benzoic Acid Framework

The benzoic acid moiety, characterized by a carboxyl group (-COOH) attached to a benzene ring, is a fundamental structure in organic chemistry. google.comnih.govresearchgate.net There are several primary methods for its construction on a substituted benzene ring:

Oxidation of Alkylbenzenes: A common and industrially significant method involves the oxidation of a methyl group (or other alkyl side chain) on the benzene ring. youtube.com Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can achieve this transformation. For instance, a substituted toluene (B28343) can be oxidized to the corresponding benzoic acid. google.com

Carbonation of Organometallic Reagents: An aryl halide can be converted into an organometallic species, such as a Grignard reagent (ArMgX) or an aryllithium (ArLi). Bubbling carbon dioxide gas through the solution of this organometallic reagent, followed by an acidic workup, yields the corresponding benzoic acid. youtube.com

Hydrolysis of Nitriles: Aryl nitriles (Ar-CN) can be hydrolyzed under acidic or basic conditions to afford benzoic acids. The nitrile itself is often prepared from an aryl halide via nucleophilic substitution or Sandmeyer reaction from an aniline.

Kolbe-Schmitt Reaction: This specific method involves the carboxylation of a phenol (B47542) salt (phenoxide) with carbon dioxide under pressure and heat. This is the industrial process for synthesizing salicylic acid (2-hydroxybenzoic acid) from phenol. youtube.com

For the synthesis of 4-borono-2-(cyclohexyloxy)benzoic acid, a practical approach involves starting with a pre-functionalized benzoic acid, such as 4-bromo-2-hydroxybenzoic acid. This commercially available or readily synthesized intermediate already possesses the carboxyl group and a handle for both etherification (the hydroxyl group) and borylation (the bromine atom). guidechem.comchemicalbook.comchemicalbook.com

Introduction of the Boronic Acid Group to the 2-(Cyclohexyloxy)benzoic Acid System

With the 2-(cyclohexyloxy)benzoic acid scaffold in hand, the final key transformation is the introduction of the boronic acid group at the C-4 position. The two most relevant advanced strategies for this step are Directed ortho-Metalation and palladium-catalyzed borylation.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org It relies on a directing metalation group (DMG) to chelate an organolithium base, directing deprotonation to an adjacent ortho-position. organic-chemistry.orgorganic-chemistry.org In the context of 2-(cyclohexyloxy)benzoic acid, both the carboxylate (formed by initial deprotonation with the base) and the cyclohexyloxy group can act as DMGs.

However, DoM is unlikely to be an efficient strategy for installing the boryl group at the C-4 position of this specific substrate.

The carboxylate group is a powerful DMG that directs metalation to the C-2 and C-6 positions. organic-chemistry.orgbohrium.comnih.gov

The alkoxy group (cyclohexyloxy) is also a known DMG, directing metalation to the C-3 position. wikipedia.org

Therefore, a DoM reaction on the 2-(cyclohexyloxy)benzoic acid scaffold would be expected to yield a mixture of products lithiated at the C-3 and C-6 positions, but not the desired C-4 position. This makes DoM an unsuitable direct approach for the final step in this synthetic sequence.

Palladium-Catalyzed Borylation Reactions

A more viable and highly efficient strategy for introducing the boronic acid group at the C-4 position is the Miyaura borylation reaction. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This palladium-catalyzed cross-coupling reaction is the method of choice for converting aryl halides into arylboronates with excellent functional group tolerance and high yields. beilstein-journals.orgnih.gov

The synthetic sequence would involve the borylation of a 4-halo-2-(cyclohexyloxy)benzoic acid intermediate, most commonly 4-bromo-2-(cyclohexyloxy)benzoic acid . This precursor can be synthesized as described in section 2.2, starting from 4-bromo-2-hydroxybenzoic acid. guidechem.combiosynth.com

The Miyaura borylation reaction is typically carried out under the following conditions:

| Component | Example Reagents/Catalysts | Purpose |

| Aryl Halide | 4-Bromo-2-(cyclohexyloxy)benzoic acid (or its ester) | The electrophilic coupling partner. |

| Boron Reagent | Bis(pinacolato)diboron (B136004) (B₂pin₂), Bis(neopentyl glycolato)diboron | The source of the boryl group. nih.gov |

| Palladium Catalyst | PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | SPhos, XPhos, dppf | Stabilizes the palladium center and modulates its reactivity. beilstein-journals.org |

| Base | Potassium acetate (B1210297) (KOAc), Potassium phosphate (B84403) (K₃PO₄) | Activates the diboron (B99234) reagent and participates in the catalytic cycle. organic-chemistry.org |

| Solvent | Dioxane, Toluene, DMF, DMSO | Solubilizes reactants and facilitates the reaction. |

This table presents typical components for a Miyaura borylation reaction. Specific conditions may vary.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the diboron reagent, and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. organic-chemistry.org The resulting 4-(pinacolboranyl)-2-(cyclohexyloxy)benzoic acid ester can then be hydrolyzed to afford the final product, 4-borono-2-(cyclohexyloxy)benzoic acid .

Halogen-Boron Exchange Methodologies

The synthesis of 4-Borono-2-(cyclohexyloxy)benzoic acid frequently employs halogen-boron exchange reactions, where a halogen atom, typically bromine or iodine, on an aromatic ring is replaced with a boronic acid or boronic ester group. The common precursor for this transformation is 4-Bromo-2-(cyclohexyloxy)benzoic acid. Several key methodologies are utilized for this conversion.

Miyaura Borylation: An alternative and increasingly popular method is the Palladium-catalyzed Miyaura borylation. organic-chemistry.org This reaction involves the cross-coupling of the aryl halide, 4-bromo-2-(cyclohexyloxy)benzoic acid, with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgnih.gov The reaction is catalyzed by a palladium complex, for instance, PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), in the presence of a mild base like potassium acetate (KOAc) or potassium carbonate (K₂CO₃). nih.govrsc.org This process typically occurs in an organic solvent like dioxane or DMSO at elevated temperatures. nih.govrsc.org A key advantage of this method is its tolerance to a wider range of functional groups compared to the highly basic conditions of lithiation. organic-chemistry.org The initial product is a boronic ester, which can be isolated or hydrolyzed in a subsequent step to the desired boronic acid. However, a potential side reaction is the Suzuki-Miyaura cross-coupling of the newly formed boronate ester with the starting aryl halide, leading to the formation of a biaryl impurity. nih.gov

Optimization of Reaction Conditions and Yields for 4-Borono-2-(cyclohexyloxy)benzoic acid Synthesis

Achieving high yields and purity in the synthesis of 4-Borono-2-(cyclohexyloxy)benzoic acid requires careful optimization of several reaction parameters. The choice of methodology (lithiation-borylation vs. palladium-catalyzed borylation) dictates the variables to be fine-tuned.

For the lithiation-borylation route, key parameters include:

Temperature: Maintaining a very low temperature (e.g., -78 °C) during the lithiation step is critical to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the carboxylic acid group.

Organolithium Reagent: The choice between n-BuLi, s-BuLi, or t-BuLi can influence the rate and selectivity of the halogen-metal exchange.

Solvent: Anhydrous THF is a common choice, as it effectively solvates the organometallic intermediates.

Borate (B1201080) Ester: Triisopropyl borate is often preferred over trimethyl borate as it can sometimes lead to higher yields and easier handling.

For the Miyaura borylation route, optimization focuses on:

Catalyst System: The combination of the palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and the phosphine (B1218219) ligand is crucial for catalytic activity and efficiency. nih.gov

Base: The strength and solubility of the base (e.g., KOAc, K₂CO₃, K₃PO₄) can significantly affect the reaction rate and the extent of side reactions. organic-chemistry.org

Solvent: Solvents like 1,4-dioxane, DMSO, or toluene are commonly used, and the choice can impact the solubility of the reagents and the reaction temperature. rsc.org

Temperature and Reaction Time: These parameters are optimized to ensure the reaction goes to completion without significant product degradation or byproduct formation. researchgate.net

The following interactive table illustrates a hypothetical optimization study for the Miyaura borylation of 4-Bromo-2-(cyclohexyloxy)benzoic acid, demonstrating how varying conditions can impact the product yield.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos | KOAc | Dioxane | 80 | 65 |

| 2 | PdCl₂(dppf) (3) | dppf | KOAc | Dioxane | 100 | 85 |

| 3 | PdCl₂(dppf) (3) | dppf | K₂CO₃ | Dioxane | 100 | 78 |

| 4 | PdCl₂(dppf) (3) | dppf | KOAc | DMSO | 100 | 92 |

| 5 | PdCl₂(dppf) (5) | dppf | KOAc | DMSO | 110 | 88 (degradation observed) |

Advanced Purification and Isolation Techniques for Boronic Acid Compounds

The purification of boronic acids like 4-Borono-2-(cyclohexyloxy)benzoic acid presents unique challenges due to their polarity and tendency to form trimeric, cyclic anhydrides known as boroxines, especially upon heating or under dehydrating conditions. Standard purification methods are often adapted to address these properties.

Recrystallization: This is a primary technique for purifying solid boronic acids. researchgate.net The choice of solvent is critical; common solvents include hot water, ethanol, or solvent mixtures such as ethyl acetate/hexanes. researchgate.netreddit.com The goal is to find a system where the boronic acid is soluble at high temperatures but precipitates upon cooling, leaving impurities behind.

Chromatographic Methods: Standard silica (B1680970) gel chromatography can be problematic for boronic acids, as the acidic nature of the silica can promote boroxine (B1236090) formation and cause streaking or irreversible adsorption of the product on the column. researchgate.netreddit.com To overcome this, several modifications have been developed:

Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with a boric acid solution can suppress the decomposition of the pinacol (B44631) boronic esters on the column, facilitating their purification. oup.com

Amine-Modified Solvents: Adding a small amount of a volatile base like triethylamine (B128534) to the eluent can help to deactivate the acidic sites on the silica gel. researchgate.net

Reversed-Phase Chromatography: Using a non-polar stationary phase like C18 with polar mobile phases (e.g., water/acetonitrile) can be an effective alternative for purifying polar boronic acids. reddit.com

Extraction and Derivatization Techniques: These methods exploit the chemical properties of the boronic acid group for separation.

Base Extraction: Boronic acids are weakly acidic and can be converted into their corresponding boronate salts by treatment with a base. google.com This allows for their separation from non-acidic impurities via solvent extraction. The pure boronic acid can then be regenerated by acidification. google.com

Diol/Polyol Extraction: Boronic acids reversibly form stable cyclic esters with diols. This property is exploited in purification methods where a diol like sorbitol is added to an aqueous solution, forming a water-soluble complex with the boronic acid, which can then be separated from organic-soluble impurities. reddit.com

Derivatization to Adducts: Boronic acids can be converted into stable, crystalline derivatives that are easier to purify. A common method is the formation of a diethanolamine (B148213) adduct, which often precipitates from solution and can be isolated by filtration. The boronic acid is then liberated by treatment with acid. reddit.comreddit.com Another approach is the conversion to a potassium trifluoroborate salt (R-BF₃K), which is typically a crystalline solid that is stable to air and chromatography. reddit.com

The following table compares the advantages and disadvantages of these advanced purification techniques.

| Technique | Advantages | Disadvantages |

|---|---|---|

| Recrystallization | Scalable, cost-effective. researchgate.net | Finding a suitable solvent can be difficult; potential for boroxine formation at high temperatures. reddit.com |

| Modified Chromatography | Good for removing closely related impurities. oup.com | Can be low-yielding due to adsorption; may require special stationary phases or additives. reddit.com |

| Extraction (Base or Diol) | Good for bulk removal of non-polar/non-acidic impurities; avoids chromatography. reddit.comgoogle.com | May not separate structurally similar acidic impurities; can involve large solvent volumes. |

| Derivatization (e.g., DEA adduct, BF₃K salt) | Forms stable, often crystalline solids that are easy to handle and purify; protects the boronic acid group. reddit.comreddit.com | Requires two additional chemical steps (formation and cleavage), which can lower the overall yield. |

Chemical Reactivity and Transformations of 4 Borono 2 Cyclohexyloxy Benzoic Acid

Palladium-Catalyzed Cross-Coupling Reactions of 4-Borono-2-(cyclohexyloxy)benzoic acid

The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is one of the most powerful methods for forming carbon-carbon bonds. mdpi.com

The Suzuki-Miyaura reaction joins an organoboron compound, such as 4-Borono-2-(cyclohexyloxy)benzoic acid, with an organic halide or triflate using a palladium catalyst and a base. mdpi.comlibretexts.org The generally accepted catalytic cycle involves three main steps: libretexts.orgyoutube.comkochi-tech.ac.jp

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R-X) to a palladium(0) complex. This step forms a new palladium(II) species, breaking the carbon-halogen bond and creating two new bonds to the palladium center. libretexts.orgyoutube.com For this initial step to occur, a reactive Pd(0) species, often monoligated, is typically generated in situ from a precatalyst. researchgate.net

Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium(II) complex. The presence of a base is crucial, as it activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). mdpi.comrsc.orgyoutube.com This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new organopalladium(II) intermediate. mdpi.comresearchgate.net Two primary pathways for transmetalation have been proposed: the boronate pathway and the oxo-palladium pathway. mdpi.comrsc.org

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple, forming a new carbon-carbon bond and yielding the desired biaryl product. This process simultaneously regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com

This catalytic cycle has been the subject of extensive mechanistic studies, utilizing kinetic and computational methods to elucidate the precise nature of the intermediates and transition states involved. researchgate.netrsc.orgnih.gov

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and functional group tolerance. mdpi.comnih.gov Arylboronic acids like 4-Borono-2-(cyclohexyloxy)benzoic acid can be coupled with a wide variety of electrophilic partners. The reactivity of these partners generally follows the trend: I > Br > OTf >> Cl. mdpi.com While aryl chlorides were historically challenging substrates, the development of advanced catalyst systems has made their use routine. acs.orguwindsor.ca

The reaction is compatible with electrophiles containing numerous functional groups, including ethers, esters, amides, and nitriles, making it a valuable tool in late-stage functionalization. nih.govresearchgate.net The table below illustrates representative couplings for a typical arylboronic acid.

| Electrophile Partner | Catalyst System | Base | Solvent | Typical Yield |

| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | High |

| Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | Good to High |

| Aryl Triflate | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | High |

| Vinyl Bromide | PdCl₂(dppf) | NaOEt | THF | High |

| Heteroaryl Chloride | Buchwald Precatalyst | K₃PO₄ | Dioxane/H₂O | Good to High |

This table presents typical conditions and outcomes for Suzuki-Miyaura reactions with arylboronic acids and is representative of the expected reactivity for 4-Borono-2-(cyclohexyloxy)benzoic acid. Actual results may vary.

The choice of ligand and solvent system is critical for achieving high efficiency in Suzuki-Miyaura coupling, particularly with less reactive electrophiles like aryl chlorides. mdpi.com

Ligand Effects: The ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging couplings, bulky and electron-rich monodentate phosphine (B1218219) ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), are often superior. mdpi.comuwindsor.ca These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to faster reaction rates and higher yields. acs.orguwindsor.ca N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki couplings. nih.gov

Solvent Effects: The solvent plays multiple roles, including dissolving the reactants and influencing the activation of the boronic acid by the base. mdpi.com A mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of the base is common. nih.gov The water can be crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. mdpi.com In some cases, anhydrous conditions using specific solvent-base combinations are effective. nih.gov

| Ligand Type | Solvent System | Base | Key Advantages |

| Triphenylphosphine (PPh₃) | Toluene/Water | Na₂CO₃, K₂CO₃ | Classical, effective for reactive bromides/iodides. |

| Buchwald Biarylphosphines (e.g., SPhos) | Dioxane, Toluene | K₃PO₄, Cs₂CO₃ | High activity for aryl chlorides, hindered substrates. mdpi.comacs.org |

| N-Heterocyclic Carbenes (NHCs) | Toluene, Dioxane | K₂CO₃, KOH | High thermal stability, effective for a broad range of substrates. nih.gov |

| dppf | THF, DMF | K₂CO₃ | Good for a wide range of substrates, including some heteroaryls. |

This table summarizes the general effects and applications of common ligand and solvent systems in Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: Mechanistic Investigations and Catalytic Cycles

Reactivity of the Carboxyl Group of 4-Borono-2-(cyclohexyloxy)benzoic acid

The carboxylic acid group on the molecule provides a second site for chemical modification, allowing for the synthesis of various derivatives through reactions like esterification and amidation. These transformations typically leave the boronic acid group intact, provided that appropriate conditions are chosen.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol. This transformation is most commonly achieved under acidic conditions (Fischer esterification), where a catalytic amount of a strong acid (like sulfuric acid) is used to protonate the carboxyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. iajpr.com The water formed during the reaction is typically removed to drive the equilibrium toward the ester product. google.com Alternatively, the carboxylic acid can be activated with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or converted to an acyl chloride before reaction with the alcohol.

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a fundamental transformation. Direct reaction of a carboxylic acid and an amine at high temperatures is possible but often inefficient. More commonly, the carboxylic acid is first "activated." This can be done using coupling reagents like HATU or HOBt/EDC, which form a highly reactive intermediate that is readily attacked by the amine. Boric acid and other boronic acids themselves have been investigated as catalysts for direct amidation reactions, suggesting a potential auto-catalytic role or specific catalytic conditions under which the boronic acid moiety could facilitate the amidation. rsc.org Mechanistic studies suggest that these boron-catalyzed amidations may proceed through dimeric boron-containing intermediates that activate the carboxylic acid while delivering the amine. rsc.org

Decarboxylation Reactions and Proposed Mechanisms

The decarboxylation of aromatic carboxylic acids, the removal of the carboxyl group as carbon dioxide, is a significant transformation. For benzoic acid derivatives, the reaction conditions and the nature of substituents on the aromatic ring heavily influence the reaction's feasibility and mechanism. While specific studies on the decarboxylation of 4-borono-2-(cyclohexyloxy)benzoic acid are not prevalent, the reactivity can be inferred from established principles for substituted benzoic acids.

Generally, the decarboxylation of benzoic acids is challenging and requires high temperatures unless activating substituents are present. nih.govnist.gov Electron-releasing groups, particularly in the ortho or para positions, can facilitate decarboxylation by stabilizing the transition state of electrophilic attack at the ipso-carbon. nist.gov In the case of 4-borono-2-(cyclohexyloxy)benzoic acid, the ortho-cyclohexyloxy group is an electron-donating group, which would be expected to activate the ring towards decarboxylation compared to unsubstituted benzoic acid. nih.gov

Two primary mechanisms are considered for the decarboxylation of aromatic acids: an acid-catalyzed pathway involving protonation and displacement of the CO2 group, and a base-catalyzed pathway. nist.gov Catalytic methods, often employing transition metals like palladium or copper, have been developed to facilitate this transformation under milder conditions. nih.govacs.orgruhr-uni-bochum.de For instance, palladium-catalyzed decarboxylation has been shown to be effective for electron-rich aromatic acids. nih.gov A copper-catalyzed radical decarboxylation has also been reported, proceeding at significantly lower temperatures than conventional thermal methods. nih.gov

The proposed mechanism for the thermal decarboxylation of benzoic acids often involves the formation of an aryl anion intermediate, which is then protonated. The presence of the ortho-cyclohexyloxy group in 4-borono-2-(cyclohexyloxy)benzoic acid could potentially destabilize the required conformation for certain intramolecular proton transfer mechanisms, influencing the reaction pathway.

Table 1: General Conditions for Aromatic Acid Decarboxylation

| Method | Catalyst/Promoter | Typical Conditions | Applicability Notes | Reference |

|---|---|---|---|---|

| Thermal | None | High temperatures (e.g., 400 °C) | Slow for unactivated acids; faster for acids with electron-donating groups. | nist.gov |

| Palladium-Catalyzed | Palladium complexes | Milder conditions than thermal methods. | Effective for electron-rich aromatic acids. | nih.gov |

| Copper-Catalyzed | Copper salts | Can proceed at temperatures around 35 °C. | Involves a radical decarboxylation mechanism. | nih.gov |

| Base-Promoted | Amine bases | Tends to promote decarboxylation. | Can inhibit subsequent coupling reactions. | nist.gov |

Chemical Modifications of the Cyclohexyloxy Substituent

The cyclohexyloxy group offers opportunities for further chemical modification, either by functionalizing the cyclohexyl ring itself or by cleaving the ether linkage.

Functionalization of the Cyclohexyl Ring

Direct functionalization of the C-H bonds of a saturated ring like cyclohexane (B81311) is a challenging but increasingly feasible area of organic synthesis. niu.eduresearchgate.net Transannular C–H functionalization of cycloalkane carboxylic acids has been demonstrated, providing a route to modify the ring at positions remote from the point of attachment. nih.gov While these methods are often directed by a carboxylic acid group on the cycloalkane itself, similar principles of C-H activation could potentially be applied to the cyclohexyloxy substituent of the target molecule.

Catalytic systems, often based on transition metals like rhenium or palladium, can activate and functionalize the C-H bonds of cycloalkanes. niu.edu For instance, photoredox catalysis has emerged as a powerful tool for the alkylation of C–H bonds in ethers and cycloalkanes. acs.org Such strategies could potentially be employed to introduce new functional groups onto the cyclohexyl ring of 4-borono-2-(cyclohexyloxy)benzoic acid, leading to novel derivatives.

Cleavage or Trans-etherification of the Cyclohexyloxy Moiety

The ether linkage of the cyclohexyloxy group can be cleaved under specific conditions, most commonly with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, making the alcohol a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack by the halide can occur through either an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.orgyoutube.com

For an aryl alkyl ether like 2-(cyclohexyloxy)benzoic acid, the cleavage will invariably break the alkyl-oxygen bond because the aromatic C-O bond is stronger and the sp2-hybridized carbon of the benzene (B151609) ring is not susceptible to S_N1 or S_N2 attack. libretexts.org This would yield 2-hydroxy-4-boronobenzoic acid and a cyclohexyl halide.

Trans-etherification, the exchange of the alkoxy group of an ester, is a related transformation. While more common for esters, analogous reactions for ethers can be achieved, particularly with catalytic methods. rsc.orgrsc.orgresearchgate.net Iron-catalyzed etherification and trans-etherification reactions using alcohols have been reported, offering a potential route to modify the cyclohexyloxy substituent. acs.org

Table 2: Ether Cleavage Mechanisms and Products

| Ether Type | Reagent | Mechanism | Products | Reference |

|---|---|---|---|---|

| Primary Alkyl Ether | HI, HBr | SN2 | Alcohol and Alkyl Halide | masterorganicchemistry.com |

| Tertiary Alkyl Ether | Strong acids (e.g., HCl, H2SO4) | SN1 | Alcohol and Alkyl Halide (or Alkene via E1) | youtube.com |

| Aryl Alkyl Ether | HI, HBr | SN2 at the alkyl carbon | Phenol (B47542) and Alkyl Halide | libretexts.org |

Boronic Acid Specific Reactions (Beyond Cross-Coupling)

The boronic acid group is a versatile functional group that undergoes several characteristic reactions besides the well-known Suzuki-Miyaura cross-coupling.

Protodeboronation Pathways

Protodeboronation is the replacement of a boronic acid group with a hydrogen atom. wikipedia.org This reaction can be either an undesired side reaction or a deliberate synthetic step. wikipedia.orgrsc.org The rate and mechanism of protodeboronation are highly dependent on the reaction conditions, particularly the pH. wikipedia.orgnih.gov

Several pathways for protodeboronation have been identified:

Acid-catalyzed protodeboronation : This mechanism involves the reaction of the boronic acid with a strong acid. wikipedia.orgrsc.orgresearchgate.net

Base-catalyzed protodeboronation : This is often the dominant pathway at high pH and proceeds through the formation of the more reactive boronate anion ([ArB(OH)3]⁻). wikipedia.orged.ac.ukacs.orgnih.gov Pioneering work by Kuivila suggested that this pathway involves the ipso-protonation of the boronate. nih.gov

Metal-catalyzed protodeboronation : Various metals, including silver and gold, have been shown to catalyze this reaction. rsc.orgorganic-chemistry.org

Self-catalysis : Near the pKa of the boronic acid, a self-catalysis pathway can become significant. nih.govacs.org

For 4-borono-2-(cyclohexyloxy)benzoic acid, the presence of both an acidic (carboxylic acid) and a basic (boronate at higher pH) functionality within the same molecule could potentially influence its stability towards protodeboronation. The electron-donating cyclohexyloxy group at the ortho position can also affect the electronic properties of the C-B bond and thus its susceptibility to cleavage.

Reactions with Diols and Formation of Boronic Esters

A hallmark reaction of boronic acids is their reversible condensation with diols to form cyclic boronic esters. nih.govresearchgate.net This reaction is fundamental to the use of boronic acids as sensors for saccharides and in the development of responsive materials. oup.com The equilibrium of this reaction is pH-dependent, with ester formation generally being more favorable at pH values near or above the pKa of the boronic acid. researchgate.net

The stability of the resulting boronic ester is influenced by several factors, including the structure of the diol and the substituents on the boronic acid. oup.comoup.comresearchgate.net Steric hindrance around the boron atom, provided by the diol, is a key factor in the hydrolytic stability of the boronic ester. oup.comresearchgate.net For instance, boronic esters derived from (1,1'-bicyclohexyl)-1,1'-diol have been found to be exceptionally stable. oup.comoup.comresearchgate.net

The formation of a boronic ester from 4-borono-2-(cyclohexyloxy)benzoic acid and a suitable diol, such as propane-1,3-diol or pinacol (B44631), would yield a more stable derivative. This is often done to protect the boronic acid group or to improve its handling and purification characteristics, as boronic esters are generally less prone to dehydration and protodeboronation than the free boronic acids. ed.ac.ukdigitellinc.com

Table 3: Factors Influencing Boronic Ester Formation and Stability

| Factor | Influence | Reference |

|---|---|---|

| pH | Ester formation is generally favored at pH ≥ pKa of the boronic acid. | researchgate.net |

| Diol Structure | Steric hindrance from the diol increases the hydrolytic stability of the ester. | oup.comresearchgate.net |

| Substituents on Aryl Ring | Electronic effects can influence the Lewis acidity of the boron and the pKa of the boronic acid. | nih.gov |

| Ester Ring Size | Six-membered ring esters can sometimes lead to faster protodeboronation than the parent boronic acid. | acs.org |

Oxidative Deboronation Mechanisms

The chemical reactivity of 4-Borono-2-(cyclohexyloxy)benzoic acid, like other arylboronic acids, includes susceptibility to oxidative deboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-oxygen bond, typically leading to the formation of a phenol and boric acid. This transformation can be a significant pathway in both metabolic and synthetic contexts. The mechanisms governing this reaction are complex and can be influenced by various factors, including the presence of reactive oxygen species (ROS) and enzymatic systems like cytochrome P450.

General Principles of Oxidative Deboronation

Oxidative deboronation is a key transformation for arylboronic acids. The fundamental mechanism involves the interaction of an oxidizing agent with the boronic acid moiety. The boron atom in its sp2 hybridized state possesses an empty p-orbital, making it susceptible to nucleophilic attack. nih.gov

The generally accepted mechanism proceeds through the following key steps:

Activation of the Boronic Acid: The boronic acid or its corresponding boronate ester reacts with an oxidizing species.

Formation of a Boronate Intermediate: A key intermediate is formed where the oxidant is coordinated to the boron atom.

1,2-Aryl Migration: This is often the rate-determining step, involving the migration of the aryl group from the boron to the oxygen atom of the oxidant. nih.gov

Hydrolysis: The resulting borate (B1201080) ester is typically unstable and readily undergoes hydrolysis to yield the corresponding phenol and boric acid. nih.gov

The stability of boronic acids towards oxidative deboronation can be significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups can facilitate the initial attack on the boron atom, while electron-donating groups can influence the migratory aptitude of the aryl group. nih.gov

Role of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are known to be key mediators of oxidative deboronation in biological systems. nih.govdigitellinc.com The metabolic instability of many boronic acid-containing compounds is attributed to their rapid degradation in the presence of ROS. digitellinc.com

Studies on various arylboronic acids have shown that the reaction with hydrogen peroxide leads to the formation of phenols. nih.gov The reaction is believed to proceed via the formation of a peroxyboronate intermediate. The rate of this reaction can be influenced by the pH and the presence of substituents on the aryl ring.

Cytochrome P450-Mediated Oxidative Deboronation

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a crucial role in the metabolism of a wide range of xenobiotics, including drugs. nih.govyoutube.comyoutube.com Research has indicated that CYPs are also involved in the oxidative deboronation of some boronic acid derivatives. nih.govacs.org

The mechanism of CYP-mediated deboronation can be twofold:

Direct Enzymatic Oxidation: The P450 enzyme can directly oxidize the boronic acid as part of its catalytic cycle. nih.govnih.gov This involves the binding of the substrate to the active site, followed by a series of electron and proton transfer steps, ultimately leading to the insertion of an oxygen atom. youtube.comyoutube.com

ROS-Mediated Oxidation: CYPs are also known to produce ROS as byproducts of their catalytic cycle. nih.gov These endogenously generated ROS can then non-enzymatically oxidize the boronic acid, as described in the section above. Studies on the proteasome inhibitor bortezomib (B1684674) have shown that its deboronation is at least partially mediated by ROS generated by CYP enzymes. nih.govacs.org The presence of ROS scavengers like superoxide (B77818) dismutase (SOD) and catalase was found to inhibit this metabolic pathway. nih.gov

Illustrative Data on Oxidative Deboronation Mechanisms

| Mechanistic Aspect | Key Features | Influencing Factors for 4-Borono-2-(cyclohexyloxy)benzoic acid |

|---|---|---|

| General Reaction | Cleavage of the C-B bond and formation of a C-O bond, yielding a phenol and boric acid. nih.gov | The primary oxidative degradation pathway. |

| Rate-Determining Step | 1,2-aryl migration from boron to the oxygen of the oxidant. nih.gov | Electronic effects of the cyclohexyloxy and carboxyl groups will modulate the stability of the transition state. |

| ROS-Mediated Pathway | Reaction with species like H₂O₂ to form a peroxyboronate intermediate. nih.gov | Susceptible to degradation in environments with high ROS concentrations. |

| Cytochrome P450 Involvement | Can be metabolized directly by the enzyme or by ROS generated during the CYP cycle. nih.govacs.org | The bulky cyclohexyloxy group may sterically hinder binding to the CYP active site, potentially slowing metabolism. researchgate.net |

| Influence of Substituents | Electronic and steric effects of the cyclohexyloxy and carboxyl groups. nih.govnih.gov | The electron-donating cyclohexyloxy group and electron-withdrawing carboxyl group will have opposing effects on the electron density of the aromatic ring, influencing reactivity. nih.govnih.gov |

Table of Mentioned Chemical Compounds

Applications of 4 Borono 2 Cyclohexyloxy Benzoic Acid in Organic Synthesis and Functional Materials

Utility as a Versatile Building Block in Multi-Step Organic Synthesis

The true strength of 4-Borono-2-(cyclohexyloxy)benzoic acid lies in its potential as a multifunctional building block in the synthesis of complex organic molecules. The presence of both a boronic acid and a carboxylic acid group on the same aromatic ring opens up possibilities for sequential, controlled reactions, making it a valuable tool for constructing intricate molecular frameworks.

The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govfujifilm.com This reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl compounds, which are common motifs in pharmaceuticals and organic electronic materials. fujifilm.comresearchgate.net

The 4-borono-2-(cyclohexyloxy)benzoic acid could be coupled with a variety of aryl halides or triflates to produce biaryl systems. The bulky cyclohexyloxy group at the 2-position could influence the conformation of the resulting biaryl system by providing steric hindrance, which can be a useful feature in designing molecules with specific three-dimensional shapes.

Table 2: Potential Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 (Aryl Halide) | Potential Product Class |

| 4-Borono-2-(cyclohexyloxy)benzoic acid | Bromobenzene | Substituted biphenyl-carboxylic acid |

| 4-Borono-2-(cyclohexyloxy)benzoic acid | 2-Iodopyridine | Pyridyl-benzoic acid derivative |

| 4-Borono-2-(cyclohexyloxy)benzoic acid | 4-Bromoaniline | Amino-substituted biphenyl-carboxylic acid |

The presence of multiple functional groups on 4-Borono-2-(cyclohexyloxy)benzoic acid allows for the synthesis of highly substituted aromatic compounds. After a Suzuki-Miyaura coupling reaction at the boronic acid position, the carboxylic acid group remains available for further transformations. It can be converted into an ester, an amide, or an acyl halide, or it can be reduced to an alcohol. This dual functionality allows for the introduction of a wide range of substituents, leading to complex, polysubstituted aromatic scaffolds that are valuable in medicinal chemistry and materials science.

Development of Advanced Organic Materials Precursors

The unique structure of 4-Borono-2-(cyclohexyloxy)benzoic acid also makes it a promising candidate as a precursor for advanced organic materials.

With its dual functionality, 4-Borono-2-(cyclohexyloxy)benzoic acid could be incorporated into polymer chains. For instance, the carboxylic acid could be used to form a polyester (B1180765) or a polyamide by reacting with a suitable diol or diamine. The boronic acid group could then be used for post-polymerization modification, allowing for the grafting of other molecules onto the polymer backbone via Suzuki-Miyaura coupling. The bulky cyclohexyloxy group could impart desirable properties to the resulting polymer, such as increased solubility and altered thermal properties.

Boronic acids are known to form reversible covalent bonds with diols, and they can also participate in hydrogen bonding interactions. wiley-vch.de The carboxylic acid group is also a strong hydrogen bond donor and acceptor. This dual capacity for forming directed, non-covalent interactions makes 4-Borono-2-(cyclohexyloxy)benzoic acid a potential building block for creating complex supramolecular assemblies. wiley-vch.de These assemblies can take the form of cages, capsules, or extended networks with potential applications in molecular recognition, catalysis, and drug delivery.

Application in Chemosensor and Molecular Probe Design

Boronic acids are widely used in the design of chemosensors, particularly for the detection of saccharides and other diol-containing molecules. The interaction of the boronic acid with a diol can lead to a change in the electronic properties of the molecule, which can be detected by fluorescence or other spectroscopic methods. While specific studies on 4-Borono-2-(cyclohexyloxy)benzoic acid as a chemosensor are not available, its structure lends itself to such applications. The cyclohexyloxy and carboxylic acid groups could be modified to tune the molecule's solubility and binding properties, or to incorporate a fluorescent reporter group.

Principles of Boronate-Based Molecular Probe Design

The design of molecular probes based on boronic acids, including 4-Borono-2-(cyclohexyloxy)benzoic acid, is fundamentally reliant on the reversible formation of boronate esters. This reaction, which occurs between the boronic acid moiety and a 1,2- or 1,3-diol, is the primary recognition event. nih.govmdpi.com The stability of the resulting cyclic ester is influenced by several factors, including the pH of the environment and the structure of both the boronic acid and the diol. mdpi.com

A crucial aspect of probe design is the integration of a signaling unit with the boronic acid recognition site. This signaling component can be a fluorophore, a chromophore, or an electroactive species. The binding of an analyte (the diol-containing target) to the boronic acid triggers a change in the properties of the signaling unit, leading to a detectable output. For instance, the formation of the boronate ester can alter the electronic properties of the molecule, leading to a change in fluorescence intensity or a shift in absorption wavelength. nih.gov

The design can be further refined by creating probes with multiple recognition sites. Diboronic acid sensors, for example, can exhibit enhanced affinity and selectivity for specific target molecules due to cooperative binding. rsc.org The spatial arrangement of the boronic acid groups is critical in these designs to ensure an optimal fit with the target analyte. nih.gov

Mechanisms of Analyte Recognition and Signal Generation

The recognition of analytes by boronate-based probes is a highly specific interaction. The boronic acid acts as a Lewis acid, readily accepting a pair of electrons from the oxygen atoms of the diol. This leads to the formation of a stable five- or six-membered cyclic boronate ester. mdpi.com This covalent interaction is the basis for the selective capture of cis-diol-containing molecules, which are prevalent in nature, including carbohydrates, glycoproteins, and ribonucleic acids. nih.gov

Once the analyte is recognized, a signal is generated through various mechanisms:

Fluorescence Modulation: This is one of the most common signaling mechanisms. The binding event can influence the fluorescence of a nearby fluorophore through processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). nih.gov In a typical PET-based sensor, the boronic acid group quenches the fluorescence of the attached fluorophore. Upon binding to a diol, the electron-donating ability of the boronic acid is altered, disrupting the PET process and "turning on" the fluorescence.

Colorimetric Changes: The formation of the boronate ester can lead to a change in the absorption spectrum of the probe, resulting in a visible color change. This allows for the development of colorimetric sensors that can be read by the naked eye.

Electrochemical Sensing: The binding of an analyte can also be transduced into an electrical signal. This can be achieved by modulating the redox properties of an electroactive label attached to the probe or by measuring changes in impedance or capacitance at an electrode surface functionalized with the boronic acid. mdpi.com

Development of Sensors for Specific Chemical Species

The versatility of boronate chemistry has led to the development of sensors for a wide range of chemical and biological species. While specific applications of 4-Borono-2-(cyclohexyloxy)benzoic acid are not yet extensively documented in publicly available research, the established principles allow for informed speculation on its potential targets.

Table 1: Potential Analytes for Boronate-Based Sensors

| Analyte Category | Specific Examples | Principle of Detection |

| Carbohydrates | Glucose, Fructose, Sialic Acid | Formation of boronate esters with the cis-diol moieties of the sugar molecules. mdpi.comnih.gov |

| Glycoproteins | Prostate-Specific Antigen (PSA), Carcinoembryonic Antigen (CEA) | Recognition of the glycan portions of the proteins which contain cis-diols. nih.gov |

| Reactive Oxygen Species (ROS) | Hydrogen Peroxide (H₂O₂) | Oxidation of the boronate group, leading to a change in the signaling moiety. rsc.org |

| Catecholamines | Dopamine, Epinephrine | Complexation of the catechol's ortho-diol with the boronic acid. rsc.org |

| Bacteria | Gram-positive and Gram-negative bacteria | Binding to the diol-containing polysaccharides present on the bacterial cell surface. nih.gov |

The development of sensors for these species often involves immobilizing the boronic acid probe onto a solid support, such as nanoparticles, polymers, or electrode surfaces. This can enhance the stability and reusability of the sensor. Furthermore, techniques like molecular imprinting can be combined with boronate affinity to create highly selective recognition sites for specific target molecules.

Computational and Spectroscopic Characterization of 4 Borono 2 Cyclohexyloxy Benzoic Acid and Its Derivatives

Quantum Chemical Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of 4-Borono-2-(cyclohexyloxy)benzoic acid. These theoretical studies offer insights into the molecule's electronic structure, reaction mechanisms, and conformational preferences, complementing experimental findings.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. actascientific.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

For 4-Borono-2-(cyclohexyloxy)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the cyclohexyloxy group, which act as electron-donating moieties. The LUMO is anticipated to be centered on the electron-withdrawing boronic acid and carboxylic acid groups. DFT calculations on related molecules like benzoic acid and substituted phenylboronic acids show that such substitutions significantly influence the orbital energies. nih.gov The presence of both electron-donating (cyclohexyloxy) and electron-withdrawing (boronic acid, carboxylic acid) groups suggests a complex electronic landscape.

The table below presents typical HOMO, LUMO, and energy gap values for related parent compounds, calculated using DFT methods, to provide context for the expected electronic properties of 4-Borono-2-(cyclohexyloxy)benzoic acid.

Table 1: Calculated Frontier Orbital Energies for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Benzoic Acid | -7.45 | -1.53 | 5.92 | |

| Phenylboronic Acid | -9.56 | -0.98 | 8.58 | nih.gov |

This interactive table provides representative data to illustrate the electronic properties of related structures.

Computational modeling, particularly using DFT, is instrumental in elucidating the mechanisms of chemical reactions at a molecular level. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For a molecule like 4-Borono-2-(cyclohexyloxy)benzoic acid, several reactions are of interest, including Suzuki-Miyaura cross-coupling, esterification, and protodeboronation (the cleavage of the carbon-boron bond).

A computational study on the protodeboronation of phenylboronic acid revealed a mechanism involving one or more water molecules that facilitate proton transfer. rsc.org The transition state for a process involving a single water molecule was found to have a high free energy barrier, while a mechanism assisted by a second water molecule showed a significantly lower activation enthalpy. rsc.org Similarly, DFT has been used to investigate the three key steps of the Suzuki-Miyaura reaction—oxidative addition, transmetalation, and reductive elimination—finding that the transmetalation step, involving the breaking of the C–B bond, is often the rate-determining step. nih.gov These computational approaches allow for a detailed understanding of the factors controlling reactivity, such as the role of solvents and the electronic effects of substituents. researchgate.netnih.gov

Table 2: Example of Calculated Activation Energies for Phenylboronic Acid Reactions

| Reaction Step | System | Activation Enthalpy (kcal/mol) | Source |

|---|---|---|---|

| Protodeboronation | Phenylboronic acid + 1 H₂O (TS1) | 34.0 | rsc.org |

| Protodeboronation | Phenylboronic acid + 2 H₂O (TS2) | 19.8 | rsc.org |

This interactive table showcases how DFT is used to quantify the energy barriers of key reaction steps.

The three-dimensional structure and conformational flexibility of 4-Borono-2-(cyclohexyloxy)benzoic acid are crucial determinants of its physical and chemical properties. Conformational analysis using DFT helps identify the most stable arrangements of the molecule's flexible parts, such as the orientation of the boronic acid and cyclohexyloxy groups relative to the phenyl ring.

For phenylboronic acids, a key conformational feature is the rotation around the C-B bond. The boronic acid group, -B(OH)₂, can adopt different orientations, often described as syn or anti with respect to the ortho substituent. nih.gov In ortho-substituted phenylboronic acids, intramolecular interactions, such as hydrogen bonding between the substituent and the boronic acid's OH groups, play a significant role in stabilizing certain conformers. nih.govbeilstein-journals.orgresearchgate.net

In 4-Borono-2-(cyclohexyloxy)benzoic acid, the presence of the bulky cyclohexyloxy group at the ortho position is expected to create steric hindrance that influences the planarity of the system. The boronic acid group will likely twist out of the plane of the phenyl ring. Furthermore, an intramolecular hydrogen bond can form between the ether oxygen of the cyclohexyloxy group and a hydrogen atom of the boronic acid, stabilizing a specific conformation. Computational studies on 2-alkoxy-substituted phenylboronic acids have shown that such intramolecular hydrogen bonds are a dominant factor in determining the most stable geometry.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of molecules. NMR, IR, and Raman spectroscopy each provide unique and complementary information about the connectivity and chemical environment of atoms within 4-Borono-2-(cyclohexyloxy)benzoic acid.

NMR spectroscopy is a cornerstone of chemical analysis. For 4-Borono-2-(cyclohexyloxy)benzoic acid, ¹H, ¹³C, and ¹¹B NMR would collectively provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the cyclohexyl ring, and the acidic protons of the carboxylic acid and boronic acid groups. The aromatic region would likely display complex splitting patterns due to the substitution pattern. The cyclohexyloxy group would exhibit a series of broad, overlapping signals in the aliphatic region (typically 1.2-2.0 ppm), with a distinct signal for the proton on the carbon attached to the ether oxygen (methine proton) shifted further downfield (around 4.0-4.5 ppm). The carboxylic acid proton would appear as a very broad singlet at a high chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. This includes the aromatic carbons, the carbons of the cyclohexyloxy group, the carbonyl carbon of the carboxylic acid (around 165-175 ppm), and the carbon atom attached to the boron (C-B), which can be broad and difficult to observe.

¹¹B NMR: Boron-11 NMR is particularly diagnostic for boronic acids. These compounds typically show a single, broad resonance in the range of 28-32 ppm, characteristic of a trigonal planar boron atom. The chemical shift and line width are sensitive to the electronic environment and intermolecular interactions, such as dimerization or complexation.

Table 3: Predicted NMR Chemical Shifts (δ) for 4-Borono-2-(cyclohexyloxy)benzoic acid

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.8 - 8.0 | Complex multiplets |

| ¹H | Cyclohexyloxy (O-CH) | 4.0 - 4.5 | Multiplet |

| ¹H | Cyclohexyloxy (-CH₂-) | 1.2 - 2.0 | Broad, overlapping multiplets |

| ¹H | Carboxylic Acid (-COOH) | > 10 | Very broad singlet |

| ¹³C | Carbonyl (-COOH) | 165 - 175 | |

| ¹³C | Aromatic (Ar-C) | 115 - 160 | |

| ¹³C | Cyclohexyloxy (C-O) | 70 - 80 | |

| ¹³C | Cyclohexyloxy (-CH₂-) | 20 - 40 |

This interactive table summarizes the expected chemical shift regions for the different nuclei in the molecule based on data from analogous compounds. rug.nl

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule's functional groups. These methods are complementary and provide a molecular fingerprint. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 4-Borono-2-(cyclohexyloxy)benzoic acid would be dominated by strong, characteristic absorption bands. A very broad band in the 2500-3300 cm⁻¹ region would arise from the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The B-O-H stretching of the boronic acid group would also contribute broad absorptions, typically around 3200-3600 cm⁻¹. actascientific.com The sharp and intense C=O stretching vibration of the carboxylic acid would be prominent around 1680-1710 cm⁻¹. The C-O stretching of the ether linkage and the B-O stretching of the boronic acid would appear in the fingerprint region (1300-1000 cm⁻¹). actascientific.com

Raman Spectroscopy: Raman spectroscopy would effectively complement the IR data. Aromatic C-C stretching vibrations typically give rise to strong Raman signals in the 1580-1620 cm⁻¹ range. While the C=O stretch is often weaker in Raman than in IR, other skeletal vibrations and symmetric stretches are frequently stronger, providing additional structural information. researchgate.net

DFT calculations are often used to compute theoretical vibrational spectra, which aids in the assignment of experimental bands to specific molecular motions. actascientific.comresearchgate.net

Table 4: Characteristic Vibrational Frequencies for 4-Borono-2-(cyclohexyloxy)benzoic acid

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | Boronic Acid | 3200 - 3600 | IR |

| O-H Stretch | Carboxylic Acid Dimer | 2500 - 3300 | IR |

| C-H Stretch | Aromatic | 3000 - 3100 | IR, Raman |

| C-H Stretch | Aliphatic (Cyclohexyl) | 2850 - 2960 | IR, Raman |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | IR |

| C=C Stretch | Aromatic Ring | 1580 - 1620 | IR, Raman |

| B-O Stretch | Boronic Acid | 1330 - 1380 | IR |

This interactive table lists the key vibrational bands expected in the IR and Raman spectra, based on data from related benzoic and boronic acids. actascientific.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) stands as a pivotal analytical technique for the characterization of 4-borono-2-(cyclohexyloxy)benzoic acid and its derivatives, enabling the determination of molecular weight and the elucidation of structural features through fragmentation analysis. The application of various ionization methods, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), provides comprehensive insights into the gas-phase behavior of these compounds. nih.govacs.org

The analysis of boronic acids by mass spectrometry can be complicated by their propensity to undergo dehydration, leading to the formation of cyclic trimers known as boroxines. acs.org This phenomenon can obscure the molecular ion peak and complicate spectral interpretation. To mitigate this, derivatization techniques are often employed, such as the formation of boronic esters with diols, which enhances volatility and reduces the likelihood of boroxine (B1236090) formation. nih.govacs.org

Molecular Weight Determination

The nominal molecular weight of 4-borono-2-(cyclohexyloxy)benzoic acid is 264.08 g/mol . High-resolution mass spectrometry (HRMS) provides a more precise mass measurement, which is invaluable for confirming the elemental composition of the parent molecule and its fragments. The presence of boron is often discernible through its characteristic isotopic pattern, with two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), resulting in a distinctive M+1 peak intensity ratio. nih.gov

Fragmentation Analysis

The fragmentation of 4-borono-2-(cyclohexyloxy)benzoic acid under mass spectrometric conditions is dictated by the molecule's functional groups: the carboxylic acid, the cyclohexyloxy ether linkage, and the boronic acid moiety. The fragmentation pathways of benzoic acid and its derivatives are well-documented and typically involve characteristic losses. miamioh.edudocbrown.info

In positive ion mode ESI-MS/MS analysis, the protonated molecule [M+H]⁺ of 4-borono-2-(cyclohexyloxy)benzoic acid would be expected to undergo a series of fragmentation reactions. A primary fragmentation pathway for aromatic carboxylic acids is the loss of a hydroxyl radical (•OH), leading to the formation of a stable acylium ion. docbrown.info Another common fragmentation is the loss of the entire carboxylic acid group as CO₂ and H₂O.

The cyclohexyloxy substituent can also direct fragmentation. Cleavage of the ether bond can occur, leading to the loss of the cyclohexyl group or the entire cyclohexyloxy group. The fragmentation of the cyclohexyl ring itself can also contribute to the complexity of the mass spectrum.

For boronic acid-containing compounds, the loss of the B(OH)₂ group is a potential fragmentation pathway. The interaction between the ortho-substituted cyclohexyloxy group and the boronic acid may also influence the fragmentation pattern, potentially leading to characteristic neutral losses.

A plausible fragmentation pattern for 4-borono-2-(cyclohexyloxy)benzoic acid is detailed in the table below. The predicted fragments are based on established fragmentation mechanisms of related compounds.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 4-Borono-2-(cyclohexyloxy)benzoic acid

| m/z of Fragment Ion | Proposed Structure of Fragment | Neutral Loss | m/z of Neutral Loss |

| 247 | [M+H - H₂O]⁺ | Water | 18 |

| 229 | [M+H - 2H₂O]⁺ | Two molecules of water | 36 |

| 219 | [M+H - COOH]⁺ | Formic Acid | 46 |

| 181 | [M+H - C₆H₁₀O]⁺ | Cyclohexene and Water | 100 |

| 163 | [M+H - C₆H₁₁O - H₂O]⁺ | Cyclohexyloxy radical and Water | 118 |

| 139 | [M+H - B(OH)₂ - C₆H₁₀]⁺ | Boronic acid and Cyclohexene | 126 |

| 121 | [HO-C₆H₄-COOH+H]⁺ | Cyclohexene and Boronic Acid | 144 |

Emerging Research Directions and Future Perspectives for 4 Borono 2 Cyclohexyloxy Benzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted phenylboronic acids is a well-established field, yet the pursuit of more efficient and sustainable methods remains a key research driver. ambeed.comnih.gov Traditional methods often rely on the reaction of organolithium or Grignard reagents with borate (B1201080) esters at low temperatures, which can be hazardous and generate significant waste. nih.gov

Future research is likely to focus on developing greener synthetic pathways to 4-Borono-2-(cyclohexyloxy)benzoic acid. This includes the exploration of catalytic C-H borylation reactions, which would allow for the direct introduction of the boronic acid group onto a pre-functionalized benzoic acid derivative, minimizing the need for harsh reagents and protecting groups. Furthermore, the principles of flow chemistry are being increasingly applied to the synthesis of boronic acids, offering benefits such as improved reaction control, enhanced safety, and easier scale-up. nih.gov The application of aqueous micellar conditions for coupling reactions, which can reduce the reliance on volatile organic solvents and decrease catalyst loading, also represents a promising avenue for the sustainable production of this and related compounds.

A comparative look at general synthetic strategies for substituted phenylboronic acids is presented in the table below.

| Synthetic Method | General Description | Potential Advantages for 4-Borono-2-(cyclohexyloxy)benzoic acid | Potential Challenges |

| Organometallic Routes (Grignard/Organolithium) | Reaction of an aryl halide with magnesium or lithium, followed by quenching with a borate ester. | Well-established and versatile. | Requires stoichiometric use of metals, cryogenic conditions, and handling of pyrophoric reagents. |

| Transition-Metal Catalyzed Cross-Coupling | Palladium or other transition metal-catalyzed coupling of a diboron (B99234) reagent with an aryl halide or triflate. | Milder reaction conditions and good functional group tolerance. | Cost of precious metal catalysts and ligands; potential for metal contamination in the final product. |

| Direct C-H Borylation | Iridium, rhodium, or other metal-catalyzed direct borylation of a C-H bond on the aromatic ring. | High atom economy and reduced waste streams. | Control of regioselectivity can be challenging, especially with multiple substituents. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, precise control over reaction parameters, and ease of scalability. | Requires specialized equipment and optimization of flow conditions. |

Exploration of Novel Catalytic Transformations Involving the Boronic Acid Moiety

The boronic acid group is a cornerstone of modern organic synthesis, most famously for its role in the Suzuki-Miyaura cross-coupling reaction. nih.gov For 4-Borono-2-(cyclohexyloxy)benzoic acid, this opens up a vast array of potential transformations to generate complex molecular architectures.

Future research will likely explore the use of this compound in novel catalytic cycles. For instance, boronic acids can act as catalysts themselves, promoting reactions such as dehydrative amide bond formation. rsc.org The unique electronic and steric environment created by the ortho-cyclohexyloxy group could impart novel reactivity or selectivity in such transformations. Additionally, the boronic acid moiety can be used as a transient directing group to functionalize other positions on the aromatic ring.

The development of boronic acid-catalyzed reactions is a rapidly expanding field, with potential applications summarized below.

| Catalytic Application | Description | Potential Relevance for 4-Borono-2-(cyclohexyloxy)benzoic acid |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction of the boronic acid with an aryl or vinyl halide to form a C-C bond. | A primary method to incorporate the substituted benzoic acid core into larger molecules for drug discovery or materials science. nih.gov |

| Chan-Lam-Evans Coupling | Copper-catalyzed formation of a C-N or C-O bond between the boronic acid and an amine or alcohol. | Enables the synthesis of a diverse library of amides and ethers for biological screening. |

| Petasis Reaction | A multicomponent reaction between a boronic acid, an amine, and an aldehyde to form an amino alcohol. | A convergent and atom-economical route to complex, biologically relevant molecules. |

| Boronic Acid Catalysis | The boronic acid itself acts as a Lewis or Brønsted acid catalyst for various transformations. | The specific substitution pattern may lead to unique catalytic activities. rsc.org |

Expansion of Applications in Diverse Areas of Chemical Biology and Material Science

The bifunctional nature of 4-Borono-2-(cyclohexyloxy)benzoic acid, possessing both a boronic acid and a carboxylic acid, makes it a highly attractive building block for applications in chemical biology and materials science. Phenylboronic acids are known to reversibly bind to diols, a property that has been extensively exploited for glucose sensing and the development of stimuli-responsive drug delivery systems. nih.govmdpi.com

In the realm of chemical biology, this compound could be incorporated into probes to study biological systems or used as a fragment in the design of new therapeutic agents. nih.govnih.gov The carboxylic acid provides a convenient handle for conjugation to biomolecules or surfaces, while the boronic acid can interact with biological targets. Phenylboronic acid-functionalized biomaterials are being explored for cancer immunotherapy due to their ability to bind to sialic acid residues that are overexpressed on the surface of cancer cells. nih.gov

In materials science, the integration of this molecule into polymers or metal-organic frameworks (MOFs) could lead to new functional materials. mdpi.com For instance, boronic acid-containing polymers can form hydrogels with self-healing properties. The cyclohexyloxy group could impart specific solubility or organizational properties within a material.

Strategies for Derivatization and Functionalization to Enhance Performance or Introduce New Properties

The core structure of 4-Borono-2-(cyclohexyloxy)benzoic acid is ripe for derivatization to fine-tune its properties for specific applications. The carboxylic acid and boronic acid moieties serve as primary anchor points for functionalization.

Future strategies will likely involve the synthesis of a library of derivatives to explore structure-activity relationships. For example, the carboxylic acid can be converted to a range of amides or esters to modulate solubility, cell permeability, and biological activity. mdpi.com The boronic acid can be protected or converted to a boronate ester to alter its reactivity and stability. Furthermore, the aromatic ring itself could be further functionalized to introduce additional properties.

| Functionalization Site | Potential Modifications | Resulting Properties/Applications |

| Carboxylic Acid | Amide formation, esterification | Modulation of solubility, lipophilicity, and biological target interactions; attachment to polymers or surfaces. mdpi.com |

| Boronic Acid | Formation of boronate esters (e.g., with pinacol) | Protection of the boronic acid, modulation of reactivity, creation of stimuli-responsive systems. |

| Aromatic Ring | Introduction of additional substituents (e.g., halogens, nitro groups) | Tuning of electronic properties, providing additional handles for further reactions. |

| Cyclohexyloxy Group | Modification of the cyclohexyl ring | Altering steric bulk and lipophilicity to influence binding interactions and material properties. |

Interdisciplinary Research Initiatives Leveraging the Unique Structure of 4-Borono-2-(cyclohexyloxy)benzoic acid

The unique combination of functional groups in 4-Borono-2-(cyclohexyloxy)benzoic acid makes it an ideal candidate for interdisciplinary research projects. Collaborations between synthetic chemists, biologists, and materials scientists will be crucial to unlock its full potential.

One can envision initiatives focused on the development of "smart" materials for biomedical applications. For example, hydrogels or nanoparticles incorporating this molecule could be designed for targeted drug delivery, responding to specific biological cues such as pH or the presence of certain carbohydrates. nih.gov In the field of diagnostics, it could be used to develop new sensors for biologically important diols.

Furthermore, the self-assembly properties of this molecule could be explored for the creation of novel supramolecular structures with interesting electronic or catalytic properties. The interplay between the hydrogen-bonding capabilities of the carboxylic and boronic acids and the steric influence of the cyclohexyloxy group could lead to the formation of well-defined nanoscale architectures.

Q & A

Q. What are the recommended synthetic routes for 4-Borono-2-(cyclohexyloxy)benzoic acid?

The synthesis of 4-Borono-2-(cyclohexyloxy)benzoic acid typically involves coupling reactions. A validated approach includes using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) to facilitate ether bond formation between cyclohexyloxy and benzoic acid precursors. Reaction conditions (0–20°C, 6 hours) and stoichiometric optimization are critical for yield enhancement . Alternative routes may employ Suzuki-Miyaura cross-coupling for boronic acid functionalization, leveraging palladium catalysts and aryl halide intermediates.

Q. How can researchers characterize the purity and structural integrity of 4-Borono-2-(cyclohexyloxy)benzoic acid?

Characterization should combine multiple analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., cyclohexyloxy at position 2, boronic acid at position 4) via <sup>1</sup>H and <sup>13</sup>C NMR.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., C₁₃H₁₅BO₅, MW 294.3 g/mol) using high-resolution MS.

- HPLC : Assess purity (>95% by GC) under reverse-phase conditions with UV detection at 254 nm .

- Elemental Analysis : Verify C, H, N, and B content to confirm stoichiometry.

Q. What are the key stability considerations for storing 4-Borono-2-(cyclohexyloxy)benzoic acid in laboratory settings?